molecular formula C18H12N4O3 B2710245 2-[(6-Oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid CAS No. 90666-72-1

2-[(6-Oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid

Cat. No.: B2710245
CAS No.: 90666-72-1
M. Wt: 332.319
InChI Key: HOSTXHKWYSIHAN-UHFFFAOYSA-N
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Description

2-[(6-Oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid is a complex organic compound with the molecular formula C18H12N4O3. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Chemical Reactions Analysis

2-[(6-Oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Condensation: It can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include basic or acidic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(6-Oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in disease progression, leading to therapeutic effects. For example, it may inhibit cellular phosphorylation or kinase activity, which are crucial for cell signaling and growth .

Comparison with Similar Compounds

2-[(6-Oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid is structurally similar to other heterocyclic compounds such as benzimidazoles and azolopyrimidines. its unique combination of a pyrimidoquinazoline core with an amino benzoic acid moiety distinguishes it from other compounds. Similar compounds include:

This compound’s unique structure and diverse biological activities make it a valuable subject of scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[(6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c23-16-11-5-1-3-7-13(11)20-18-21-15(9-10-22(16)18)19-14-8-4-2-6-12(14)17(24)25/h1-10H,(H,24,25)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSTXHKWYSIHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC(=NC3=N2)NC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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